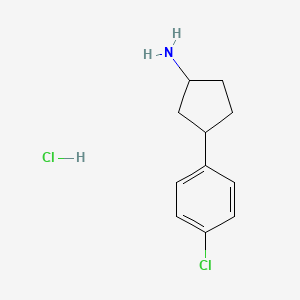

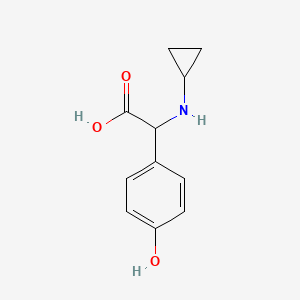

![molecular formula C23H23N5O2S B2691850 N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-11-4](/img/structure/B2691850.png)

N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole ring system, which has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has high oxidation stability and charge carrier mobility, crucial properties for optoelectronic applications .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]thiazoles involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products, suitable for nonlinear optical applications .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring systems and functional groups. The thiazolo[3,2-b][1,2,4]triazole ring system is a key feature, contributing to its unique physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The Jacobsen cyclization of thioamide is a key step, followed by N-methylation and condensation with aldehydes .Physical And Chemical Properties Analysis

This compound, like others in its class, has a planar and rigid backbone as well as an extended π-conjugated structure . These properties contribute to its high oxidation stability and charge carrier mobility, making it suitable for use in optoelectronic applications .Aplicaciones Científicas De Investigación

Antiallergy Agents

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the compound , were synthesized and tested for antiallergy activity. These compounds demonstrated potent antiallergy effects, surpassing the performance of disodium cromoglycate in the rat PCA model. This research highlights the potential use of these compounds as novel antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Anticancer and Anti-HCV Agents

Novel derivatives were synthesized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One particular compound demonstrated promising results without causing tissue damage, indicating the potential for development into a therapeutic agent. This study showcases the broad therapeutic applications of such compounds, including their role in cancer and viral infection treatments (Küçükgüzel et al., 2013).

Oxidative Stress Prevention

Compounds structurally related to the subject compound were investigated for their ability to mitigate ethanol-induced oxidative stress in mice. Certain derivatives showed significant protective effects against peroxidative injury in both liver and brain tissues, highlighting their potential as protective agents against oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

Similar compounds have been shown to interact with their targets through specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting a range of potential molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-3-16-8-10-17(11-9-16)25-22(30)21(29)24-13-12-18-14-31-23-26-20(27-28(18)23)19-7-5-4-6-15(19)2/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQOYQQYRQUZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

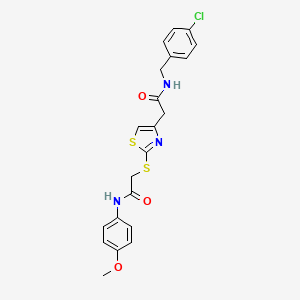

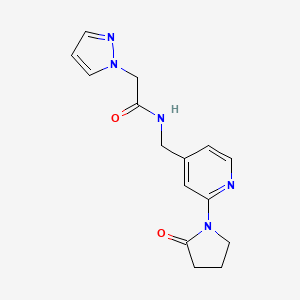

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)

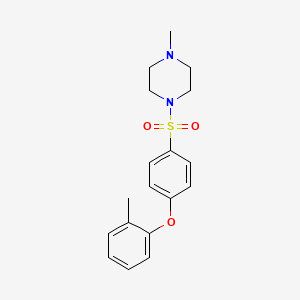

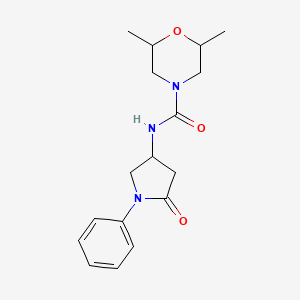

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)

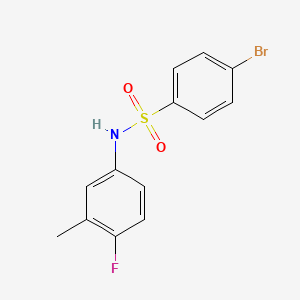

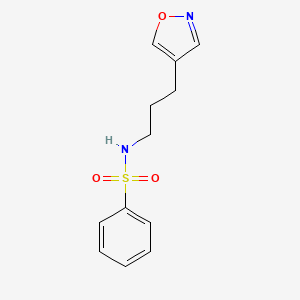

![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)

![N-[2-[butyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691779.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2691783.png)

![6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2691788.png)